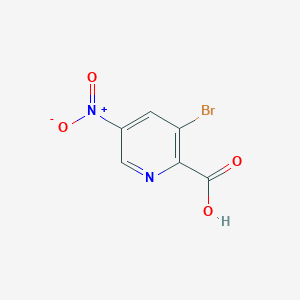

3-Bromo-5-nitropicolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-nitropicolinic acid is an organic compound that belongs to the class of picolinic acids. It has a molecular formula of C6H3BrN2O4 and a molecular weight of 247 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H3BrN2O4/c7-3-1-4 (9 (12)13)5 (6 (10)11)8-2-3/h1-2H, (H,10,11) .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 389.3±42.0 °C and a predicted density of 2.004±0.06 g/cm3 . Its pKa value is predicted to be 1.46±0.26 .科学的研究の応用

Synthesis of PI3K/mTOR Inhibitors

"3-Bromo-5-nitropicolinic acid" is utilized in the synthesis of potent PI3K/mTOR inhibitors, which are critical in cancer research for their role in regulating cell growth, proliferation, and survival. The compound serves as an important intermediate in the synthesis of quinoline inhibitors, indicating its significance in the development of novel therapeutic agents (Fei Lei et al., 2015).

Development of Chelating Ligands

Research into novel chelating ligands for metal complexation has explored derivatives of "this compound." These ligands, particularly when incorporating bromoquinoline structures, demonstrate potential in forming complexes with metals, which could have applications ranging from catalysis to the design of new materials (Yi Hu, Gang Zhang, R. Thummel, 2003).

Catalysts for Carbon-Carbon Bond Formation

The compound's derivatives have been used in the synthesis of platinum(II) NCN pincer complexes, acting as catalysts for carbon-carbon bond formation. This illustrates its utility in facilitating crucial reactions in organic synthesis, potentially leading to the discovery of new chemical reactions and the development of more efficient synthetic routes (J. Fossey, C. Richards, 2004).

Spectrophotometric Determination of Metals

Derivatives of "this compound" have been applied in the development of spectrophotometric reagents for the determination of metal ions. These applications underscore the role of such compounds in analytical chemistry, particularly in the sensitive and selective detection of metals in various samples (D. Horiguchi et al., 1983).

EPR Oximetry Probes

The research into isoindoline nitroxides, with properties influenced by "this compound" derivatives, highlights the compound's relevance in developing Electron Paramagnetic Resonance (EPR) oximetry probes. These probes are vital for studying biological systems, offering insights into cellular oxygen levels, redox states, and more (N. Khan et al., 2011).

Safety and Hazards

3-Bromo-5-nitropicolinic acid is classified with the GHS06 hazard symbol, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .

作用機序

Target of Action

It’s worth noting that picolinic acids and their derivatives have been used as organic ligands to form metal-organic complexes . These complexes have shown potential in various applications, including antitumor activity .

Mode of Action

It’s known that picolinic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions

Biochemical Pathways

For instance, niacin, a well-known derivative of picolinic acid, can modulate lipid synthesis in the liver and lipolysis in adipose tissue .

Pharmacokinetics

The bromo group might also influence the compound’s distribution and metabolism .

Result of Action

Some studies suggest that picolinic acid derivatives can have significant anticancer activity . The presence of the 5-nitropicolinic acid molecule seems to trigger the overall anticancer complex performance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .

生化学分析

Biochemical Properties

The biochemical properties of 3-Bromo-5-nitropicolinic acid are not fully understood yet. It is known that the nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The cellular effects of this compound are also not fully understood. It has been suggested that the compound may have significant anticancer activity, particularly against prostatic cancer cells . The toxic effect in the tumoral cell line seems to be triggered by the presence of this molecule .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is known that nitro compounds, like this compound, can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that the compound has a boiling point of 389.3±42.0 °C and a density of 2.004±0.06 g/cm3 .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is known that picolinic acid, a related compound, is a metabolic by-product of L-tryptophan catabolism .

特性

IUPAC Name |

3-bromo-5-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVXHFICIVVMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-91-3 |

Source

|

| Record name | 3-bromo-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)

![[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine](/img/structure/B2943315.png)